(2-Aminopropyl)(methyl)amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

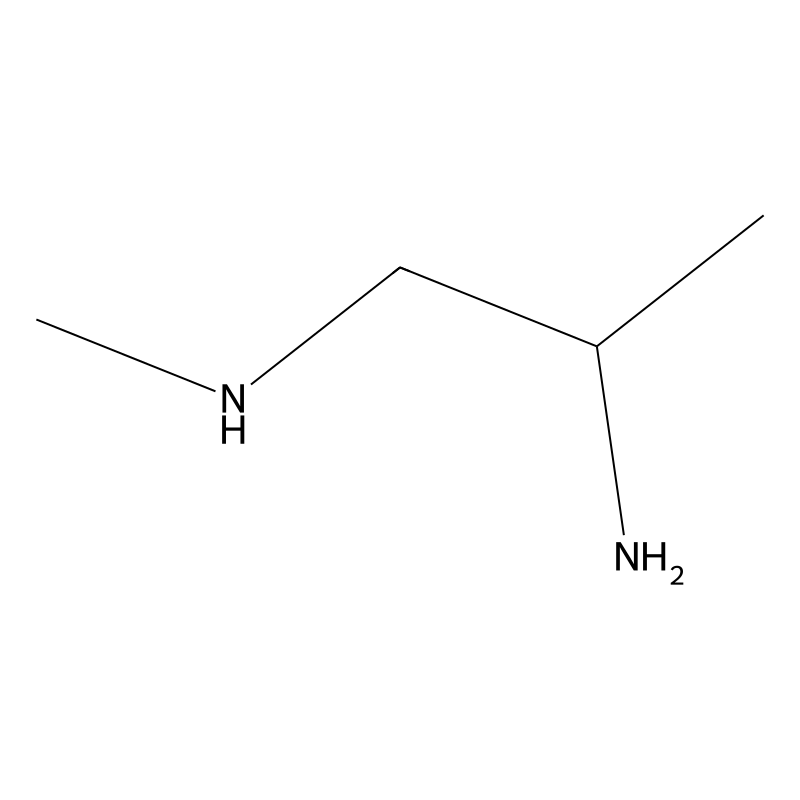

(2-Aminopropyl)(methyl)amine, also known as N-(2-aminoethyl)methylamine, is an organic compound characterized by the presence of both amino and amine functional groups. Its chemical structure includes a propyl chain with an amino group at the second carbon and a methylamine group attached, making it a secondary amine. The molecular formula for this compound is , and it is often encountered in its dihydrochloride salt form, which enhances its solubility in water. This compound is notable for its role as a building block in organic synthesis and its potential applications in pharmaceuticals and agrochemicals.

- Protonation: As a basic amine, it can be protonated by acids to form ammonium salts. This reaction is reversible, allowing the regeneration of the amine upon treatment with bases .

- Acylation: It can react with acid chlorides to form amides through an addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acid chloride .

- Alkylation: The compound can undergo alkylation reactions where it acts as a nucleophile, attacking electrophilic centers such as alkyl halides .

- Oxidation: (2-Aminopropyl)(methyl)amine can be oxidized to form corresponding imines or other nitrogen-containing compounds .

Research indicates that (2-Aminopropyl)(methyl)amine exhibits various biological activities. It has been studied for its potential neuropharmacological effects, particularly in relation to neurotransmitter systems. The compound may influence the synthesis and release of neurotransmitters, which could have implications for mood regulation and cognitive function. Additionally, it has been shown to possess antimicrobial properties, making it a candidate for further investigation in medicinal chemistry .

Several methods exist for synthesizing (2-Aminopropyl)(methyl)amine:

- Reductive Amination: This method involves reacting an appropriate aldehyde or ketone with ammonia and methylamine in the presence of reducing agents like sodium cyanoborohydride.

- Alkylation of Amines: Starting from 2-amino-1-propanol or similar precursors, methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

- Direct Amination: Involves treating propylene oxide with ammonia and methylamine under controlled conditions to yield the desired product .

(2-Aminopropyl)(methyl)amine finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients due to its ability to modify biological activity through structural variations.

- Agrochemicals: The compound is used in developing herbicides and pesticides, leveraging its biological activity against pests.

- Polymer Chemistry: It acts as a curing agent for epoxy resins and is involved in producing polyurethanes .

Interaction studies have demonstrated that (2-Aminopropyl)(methyl)amine can interact with various biological targets. For instance:

- Neurotransmitter Receptors: It has been shown to affect serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in drug design targeting metabolic diseases .

Several compounds share structural similarities with (2-Aminopropyl)(methyl)amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methylamine | Primary Amine | Simplest form; used extensively as a building block |

| Ethanolamine | Primary Amine | Contains two carbon atoms; used in surfactants |

| Bis(3-aminopropyl)amine | Secondary Amine | Contains two propyl chains; used in polymers |

| Dimethylamine | Secondary Amine | Two methyl groups; used in pharmaceuticals |

| Trimethylamine | Tertiary Amine | Three methyl groups; commonly used as a solvent |

Uniqueness of (2-Aminopropyl)(methyl)amine:

What sets (2-Aminopropyl)(methyl)amine apart from these compounds is its specific two-carbon chain structure that provides unique reactivity patterns and biological properties not found in simpler or more branched amines.